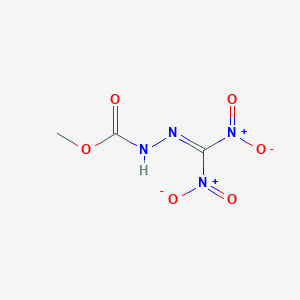
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dinitromethylidene group attached to a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with dinitromethane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the dinitromethylidene group to a less oxidized state.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The dinitromethylidene group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hydrazinocarboxylate: A precursor in the synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate.
Dinitromethane: Another compound with a dinitro group, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dinitromethylidene group and a hydrazine carboxylate moiety
Propiedades
Número CAS |
56152-67-1 |
|---|---|
Fórmula molecular |
C3H4N4O6 |
Peso molecular |
192.09 g/mol |
Nombre IUPAC |
methyl N-(dinitromethylideneamino)carbamate |
InChI |
InChI=1S/C3H4N4O6/c1-13-3(8)5-4-2(6(9)10)7(11)12/h1H3,(H,5,8) |
Clave InChI |
WZTFFYXOIJXYJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=C([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
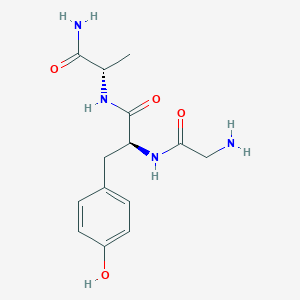
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
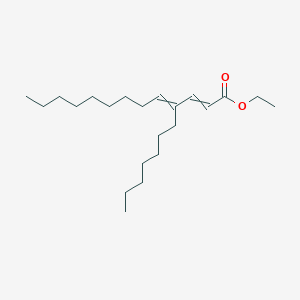
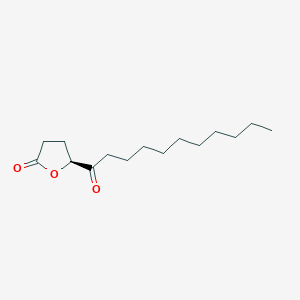
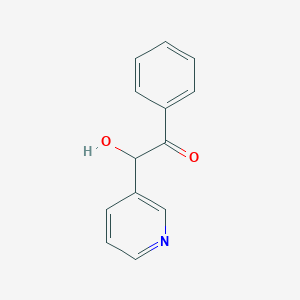
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
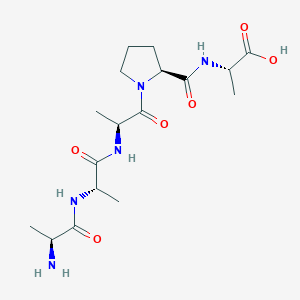

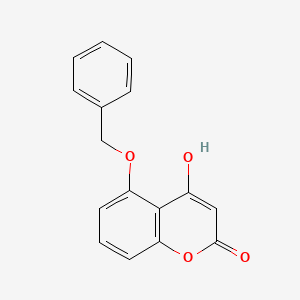
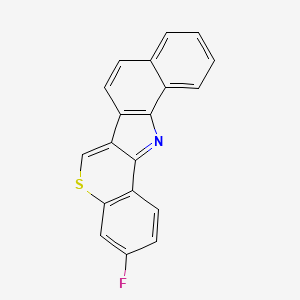
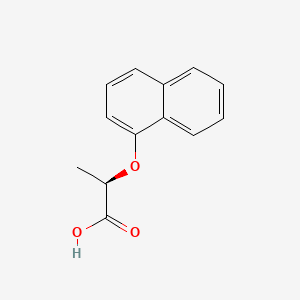
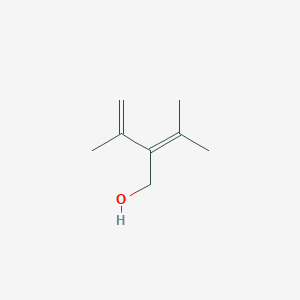
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
